4-(Cyclopropylsulfonyl)-2-fluoropyridine
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Overview
Description
4-(Cyclopropylsulfonyl)-2-fluoropyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to the fourth position and a fluorine atom attached to the second position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 4-(Cyclopropylsulfonyl)-2-fluoropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced through a sulfonylation reaction using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.
Chemical Reactions Analysis
4-(Cyclopropylsulfonyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Cyclopropylsulfonyl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)-2-fluoropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The cyclopropylsulfonyl group and the fluorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
4-(Cyclopropylsulfonyl)-2-fluoropyridine can be compared with other similar compounds such as:
4-(Cyclopropylsulfonyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
4-(Cyclopropylsulfonyl)-3-fluoropyridine: The fluorine atom is attached to the third position, leading to different chemical and biological properties.
4-(Methylsulfonyl)-2-fluoropyridine: The cyclopropyl group is replaced by a methyl group, which may influence its steric and electronic properties.
Properties
IUPAC Name |
4-cyclopropylsulfonyl-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJZRQMAUBGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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